Pentylenetetrazole-d6
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Overview
Description
Pentylenetetrazole-d6 is a deuterated form of pentylenetetrazole, a compound known for its convulsant properties. The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of pentylenetetrazole. The molecular formula of this compound is C6H4D6N4, and it has a molecular weight of 144.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a deuterated amine or azide.
Cyclization: The precursor undergoes cyclization to form the tetrazole ring structure.
Deuterium Incorporation: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Industrial production may also involve additional steps such as crystallization and drying to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Pentylenetetrazole-d6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Pentylenetetrazole-d6 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of pentylenetetrazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pentylenetetrazole.
Seizure Research: Utilized in animal models to study seizure mechanisms and evaluate potential anticonvulsant drugs.
Neuropharmacology: Investigates the effects of pentylenetetrazole on the central nervous system and its interaction with neurotransmitter receptors.
Mechanism of Action
Pentylenetetrazole-d6 exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. It acts as a non-competitive antagonist at the picrotoxin binding site on the GABA-A receptor, leading to decreased inhibitory neurotransmission. This results in increased neuronal excitability and the induction of seizures. Additionally, this compound influences ion channels, increasing calcium and sodium influx, which further contributes to neuronal depolarization and seizure activity .
Comparison with Similar Compounds
Similar Compounds
Pentylenetetrazole: The non-deuterated form, used for similar research purposes.
Bicuculline: Another GABA-A receptor antagonist used in seizure research.
Picrotoxin: A convulsant compound that also acts on the GABA-A receptor.
Uniqueness
Pentylenetetrazole-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The deuterium atoms provide distinct signals that help in tracking the compound’s metabolic fate and interactions in biological systems .
Properties
CAS No. |
1329509-68-3 |
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Molecular Formula |
C6H10N4 |
Molecular Weight |
144.211 |
IUPAC Name |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChI Key |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
SMILES |
C1CCC2=NN=NN2CC1 |
Synonyms |
6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6; 1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6; 1,5-Pentamethylenetetrazole-d6; 6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6; 7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6; Angiazol-d6; Cardiazo |
Origin of Product |
United States |
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